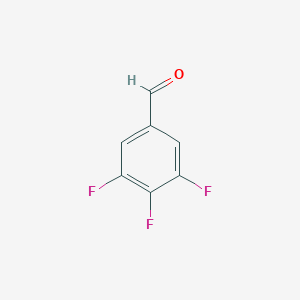

3,4,5-Trifluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAVHUUABUFSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380308 | |

| Record name | 3,4,5-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132123-54-7 | |

| Record name | 3,4,5-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4,5-Trifluorobenzaldehyde physical and chemical properties

This technical guide offers a deep dive into the essential physical and chemical properties of 3,4,5-Trifluorobenzaldehyde, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Properties

This compound is a trifluorinated aromatic aldehyde.[1] It presents as a white to yellow or orange powder or lump.[2] Key physical and chemical data are summarized below.

| Property | Value |

| CAS Number | 132123-54-7 |

| Molecular Formula | C₇H₃F₃O |

| Molecular Weight | 160.09 g/mol [3][4] |

| Melting Point | 25.3 - 28 °C[2][3][4] |

| Boiling Point | 174 °C (lit.)[2][3] |

| Density | 1.42 g/mL at 25 °C (lit.)[2][3] |

| Refractive Index | n20/D 1.482 (lit.)[3] |

| Flash Point | 65 °C - >230 °F[3][4] |

| Solubility | 2.2 g/L in water[4] |

Applications in Research and Development

This compound is a versatile building block in organic synthesis.[2] Its trifluoromethyl group enhances reactivity and solubility in many organic solvents.[2] This makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[2]

Key application areas include:

-

Pharmaceuticals: The trifluoromethyl substituents can significantly influence the biological activity of molecules, making this compound useful in the development of fluorinated drugs.[2]

-

Agrochemicals: It is used in creating pesticides and herbicides, where the fluorine atoms can improve the stability and bioactivity of the final products.[2]

-

Advanced Materials: The compound's properties make it suitable for use in high-performance coatings and electronic materials.[2]

Safety and Handling

Hazard Identification:

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][5]

-

May cause respiratory irritation. [5]

Safety Precautions:

When handling this chemical, it is important to take the following precautions:

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Wear protective gloves, clothing, eye, and face protection.[5]

-

Store in a well-ventilated place and keep the container tightly closed.[5]

-

Dispose of contents and container to an approved waste disposal plant.[5]

Experimental Protocols & Reactivity

The aldehyde functional group in this compound is a key site for a variety of chemical transformations. Common reactions include oxidations to form carboxylic acids, reductions to yield alcohols, and carbon-carbon bond-forming reactions such as the Wittig or Grignard reactions. The electron-withdrawing nature of the three fluorine atoms on the aromatic ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This increased reactivity is a significant advantage in many synthetic applications.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are used to elucidate the molecule's structure.[6]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra help to identify the functional groups present.[1]

-

Mass Spectrometry: Provides information on the molecular weight and fragmentation patterns of the compound.[7]

-

Raman Spectroscopy: Offers additional vibrational information about the molecule.[6]

A logical workflow for the characterization of this compound is outlined below:

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 132123-54-7 [amp.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

Introduction: The Strategic Importance of Fluorination in Modern Chemistry

An In-Depth Technical Guide to 3,4,5-Trifluorobenzaldehyde: A Cornerstone Building Block for Advanced Chemical Synthesis

In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—can dramatically improve the performance of a target compound. Within the arsenal of fluorinated building blocks, this compound stands out as a highly versatile and valuable intermediate. Its trifluorinated phenyl ring, coupled with the reactive aldehyde functionality, provides a gateway to a vast array of complex molecular architectures.

This technical guide offers a comprehensive exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical identity, synthesis, applications, and handling, providing field-proven insights and detailed protocols to empower your research and development endeavors.

Core Identity: CAS Number and Molecular Structure

A precise understanding of a chemical's identity is the foundation of all subsequent research. This compound is unambiguously identified by its CAS (Chemical Abstracts Service) number and its distinct molecular structure.

-

Chemical Name: this compound

-

Synonyms: 3,4,5-Trifluoro-benzaldehyde, Benzaldehyde, 3,4,5-trifluoro-[1][2]

The structure consists of a benzene ring substituted with an aldehyde group (-CHO) and three fluorine atoms at the 3, 4, and 5 positions. This specific substitution pattern is crucial to its reactivity and the properties it imparts to derivative molecules.

Caption: Chemical structure of this compound.

Physicochemical Properties

The bulk properties of a compound are critical for planning experiments, from reaction setup to purification. The data below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₃O | [1][2][3] |

| Molecular Weight | 160.09 g/mol | [1] |

| Appearance | White to yellow to orange powder to lump | [3] |

| Melting Point | 25.3 - 28 °C | [1][3][4] |

| Boiling Point | 174 °C (lit.) | [1][3][5] |

| Density | 1.42 g/mL at 25 °C (lit.) | [1][3][5] |

| Refractive Index (n20/D) | 1.482 (lit.) | [1][5] |

| Flash Point | >230 °F (>110 °C) | [1][4] |

| Solubility | 2.2 g/L in water | [1] |

Synthesis Strategies and Mechanistic Considerations

While multiple proprietary methods exist for the industrial production of fluorinated benzaldehydes, a general and instructive approach involves the fluorination of a suitable precursor followed by hydrolysis. A relevant process is described for related trifluoromethyl benzaldehydes, which involves the reaction of a trichloromethyl-substituted benzal chloride with hydrogen fluoride (HF) gas in an autoclave, followed by hydrolysis.[6] This highlights a common industrial strategy of halogen exchange (HALEX) reactions for introducing fluorine.

For this compound, a plausible laboratory-scale synthesis would start from a readily available, appropriately substituted precursor, such as 3,4,5-trifluorotoluene, followed by oxidation of the methyl group to an aldehyde.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Development and Advanced Materials

The utility of this compound stems from its dual functionality: the reactive aldehyde handle and the influential trifluorophenyl ring. This combination makes it a sought-after building block in several high-value R&D areas.

-

Pharmaceutical Synthesis: It serves as a key intermediate for creating active pharmaceutical ingredients (APIs). The fluorine atoms can enhance drug efficacy by blocking metabolic pathways, improving cell membrane permeability, and increasing the binding affinity to target proteins.[3] It is particularly valuable in the development of anti-inflammatory and anti-cancer agents.

-

Agrochemicals: In the formulation of modern pesticides and herbicides, the trifluoro-moiety can significantly boost the bioactivity and stability of the final product, leading to more effective and environmentally considerate solutions.[3]

-

Materials Science: The compound is used in the production of high-performance polymers and coatings. The fluorine content contributes to enhanced thermal stability, chemical resistance, and specific optical properties in the resulting materials.[3]

-

Analytical Chemistry: Due to its distinct spectral properties, it can be employed as a reagent or standard in various analytical techniques.[3]

Caption: Key application areas derived from this compound.

Exemplary Experimental Protocol: Knoevenagel Condensation

To illustrate the practical utility of this compound, we provide a detailed protocol for a Knoevenagel condensation, a classic and reliable method for carbon-carbon bond formation. This reaction is fundamental in synthesizing various intermediates for pharmaceuticals and other fine chemicals.

Objective: To synthesize (E)-2-cyano-3-(3,4,5-trifluorophenyl)acrylic acid from this compound and cyanoacetic acid.

Causality: The reaction is a nucleophilic addition of a stabilized carbanion (from cyanoacetic acid) to the electrophilic carbonyl carbon of the aldehyde, followed by dehydration. Piperidine acts as a base to deprotonate cyanoacetic acid, generating the nucleophile. Toluene is an effective solvent that allows for azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards the product.

Materials:

-

This compound (1.0 eq)

-

Cyanoacetic acid (1.1 eq)

-

Piperidine (0.1 eq)

-

Toluene (Anhydrous)

-

Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle

-

Round-bottom flask

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.

-

Charging Reagents: To the flask, add this compound and anhydrous toluene. Stir until the aldehyde is fully dissolved.

-

Addition: Add cyanoacetic acid (1.1 eq) to the solution, followed by the catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold toluene or hexane to remove any unreacted starting material. If needed, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Dry the final product under vacuum and characterize by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

Safety, Handling, and Spectroscopic Data

Hazard Identification and Safe Handling

As a reactive chemical, this compound must be handled with appropriate precautions. The following GHS hazard information is aggregated from supplier safety data sheets.[2]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation |

| Reproductive Toxicity (Category 1B) | H360D: May damage the unborn child |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |

| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[8]

-

Incompatibilities: Keep away from strong oxidizing agents, reducing agents, and open flames or sources of ignition.[7]

Spectroscopic Characterization

Full spectroscopic data, including ¹⁹F NMR spectra, is often available from public databases like PubChem.[2] Based on the structure, a chemist would anticipate the following characteristic signals:

-

¹H NMR: A singlet for the aldehydic proton (~9.9-10.1 ppm) and a multiplet for the two aromatic protons.

-

¹⁹F NMR: Two distinct signals are expected due to the symmetry of the molecule: one for the fluorine at the C4 position and another (of double intensity) for the fluorines at the C3 and C5 positions.

-

IR Spectroscopy: A strong carbonyl (C=O) stretch around 1700 cm⁻¹ and C-F stretching bands.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its CAS Number 132123-54-7 identifies a compound whose trifluorinated aromatic core provides a unique combination of stability, reactivity, and bio-potentiating properties. For scientists in drug discovery, agrochemistry, and materials science, a thorough understanding of its properties, synthesis, and handling is paramount. By leveraging the principles and data outlined in this guide, researchers can confidently and safely integrate this powerful building block into their synthetic programs, accelerating the path to innovation and discovery.

References

-

This compound CAS#: 132123-54-7; ChemWhat Code: 40050. [Link]

-

This compound | C7H3F3O | CID 2776954 - PubChem. [Link]

-

3-Fluoro-5-(trifluoromethyl)benzaldehyde - IWK Health Centre. [Link]

- WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google P

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 132123-54-7 [amp.chemicalbook.com]

- 5. This compound | 132123-54-7 [chemicalbook.com]

- 6. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Spectroscopic Data of 3,4,5-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 3,4,5-Trifluorobenzaldehyde

This compound is an aromatic aldehyde whose utility in organic synthesis is amplified by the strategic placement of three fluorine atoms on the phenyl ring. These fluorine substituents significantly modulate the electronic properties of the molecule, enhancing its reactivity and imparting unique characteristics to its derivatives.[1] As a key building block, it finds application in the synthesis of pharmaceuticals and agrochemicals, where fluorine incorporation is a well-established strategy for improving metabolic stability and bioactivity.[1]

A definitive structural confirmation of such a molecule is paramount before its use in complex synthetic pathways. This guide provides a comprehensive analysis of this compound (CAS No. 132123-54-7) using a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[2] As a Senior Application Scientist, the objective here is not merely to present data, but to build a coherent, validated structural narrative by interpreting the results from each technique in a complementary fashion.

Compound Profile:

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₇H₃F₃O | [2] |

| Molecular Weight | 160.09 g/mol | |

| CAS Number | 132123-54-7 | |

| Appearance | Clear colorless to slightly yellow liquid after melting | [3] |

| Boiling Point | 174 °C |

| Density | 1.42 g/mL at 25 °C | |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Nuclei

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.[4] For this compound, a combined analysis of all three spectra is essential for unambiguous assignment.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum is expected to show two distinct signals: one for the aldehydic proton and one for the aromatic protons. Due to the molecule's C₂ symmetry axis through the C1-C4 bond, the two aromatic protons (H-2 and H-6) are chemically equivalent.

-

Aldehydic Proton (H-1): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. Its signal appears significantly downfield. It is expected to show coupling to the aromatic protons and the fluorine atoms at positions 3 and 5.

-

Aromatic Protons (H-2, H-6): These two equivalent protons are deshielded by the aromatic ring current and the inductive effects of the fluorine atoms. Their signal will be split by the adjacent fluorine atom (F-3/F-5) and the more distant fluorine (F-4), as well as by the aldehydic proton.

¹H NMR Data Summary (Predicted) Data presented is based on typical values for fluorinated benzaldehydes and requires experimental verification.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -CHO | ~9.9 - 10.1 | Triplet of Triplets (tt) | JHF(ortho) ≈ 1-3 Hz, JHH(meta) ≈ 1-3 Hz | 1H |

| H-2, H-6 | ~7.6 - 7.8 | Doublet of Triplets (dt) or Multiplet | JHF(ortho) ≈ 6-10 Hz, JHF(para) ≈ 1-3 Hz | 2H |

dot graph NMR_Protons { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Key proton environments in this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides insight into the carbon framework. The key features are the downfield signal of the carbonyl carbon and the complex splitting patterns of the aromatic carbons due to C-F coupling.

-

Carbonyl Carbon (C=O): This carbon is the most deshielded, appearing far downfield.

-

Aromatic Carbons: The chemical shifts and splitting patterns are diagnostic.

-

C-1: The carbon bearing the aldehyde group will show a small coupling to the ortho-fluorines (F-3, F-5).

-

C-2, C-6: These equivalent carbons will show coupling to the adjacent F-3/F-5 and the other fluorine atoms.

-

C-3, C-5: These equivalent carbons are directly bonded to fluorine, resulting in a large one-bond C-F coupling constant (¹JCF) and will appear as a doublet.

-

C-4: This carbon, also directly bonded to fluorine, will exhibit a large ¹JCF and will be split further by the two meta-fluorines (F-3, F-5), appearing as a triplet.

-

¹³C NMR Data Summary (Predicted) Data presented is based on typical values for fluorinated aromatics and requires experimental verification.[5][6]

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C=O | ~188 - 192 | Triplet (t) | ³JCF ≈ 2-5 |

| C-4 | ~150 - 155 | Doublet of Triplets (dt) | ¹JCF ≈ 245-260, ³JCF ≈ 8-12 |

| C-3, C-5 | ~140 - 145 | Doublet of Doublets (dd) | ¹JCF ≈ 245-260, ²JCF ≈ 15-25 |

| C-1 | ~130 - 135 | Triplet (t) | ³JCF ≈ 3-7 |

| C-2, C-6 | ~115 - 120 | Multiplet (m) | - |

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[7] Due to symmetry, two signals are expected for this compound.

-

F-4: The fluorine at the 4-position is unique. Its signal will be split into a triplet by the two equivalent ortho-fluorines (F-3, F-5).

-

F-3, F-5: These two equivalent fluorines are ortho to the F-4 fluorine. Their signal will be split into a doublet by F-4 and may show further smaller couplings to the aromatic protons.

¹⁹F NMR Data Summary Data is referenced against CFCl₃ (0 ppm) and may vary with solvent.[2][8]

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| F-4 | ~ -130 to -135 | Triplet (t) | ³JFF ≈ 20-25 | 1F |

| F-3, F-5 | ~ -155 to -160 | Doublet (d) | ³JFF ≈ 20-25 | 2F |

dot graph NMR_Fluorines { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368", style=dashed];

} caption: Key fluorine environments and their coupling interaction.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[9]

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for ¹H and ¹³C).[10] For ¹⁹F NMR, an external or internal standard like CFCl₃ (δ = 0.00 ppm) is used.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.[10]

-

Parameter Optimization: Utilize standard pulse programs for ¹H, ¹³C{¹H}, and ¹⁹F{¹H} experiments. Ensure a sufficient relaxation delay to allow for accurate integration, particularly for quantitative analysis.[9]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[11] For this compound, the spectrum is dominated by absorptions from the aldehyde and the trifluorinated aromatic ring.

Key Diagnostic Absorptions:

-

C=O Stretch: The carbonyl group of an aromatic aldehyde typically produces a very strong and sharp absorption band. Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes.[11]

-

Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes, appearing as a pair of medium-intensity bands, often referred to as a "Fermi doublet," to the right of the main alkyl C-H stretching region.

-

Aromatic C=C Stretches: These appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretches: The carbon-fluorine bonds give rise to very strong absorption bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

IR Data Summary Data sourced from SpectraBase.[12]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2860, ~2760 | Medium, Sharp | Aldehydic C-H Stretch |

| ~1710 | Strong, Sharp | Aromatic Aldehyde C=O Stretch |

| ~1615, ~1520 | Medium-Strong, Sharp | Aromatic C=C Ring Stretch |

| ~1440 | Strong, Sharp | Aromatic C=C Ring Stretch / C-H Bend |

| ~1310 | Strong, Sharp | C-F Stretch |

| ~1220 | Strong, Sharp | C-F Stretch |

dot graph IR_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: Standard workflow for ATR-IR analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is the preferred method for this type of sample due to its minimal sample preparation.[13]

-

Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.[14]

-

Sample Application: Place a single drop of the neat liquid this compound directly onto the crystal surface.[15]

-

Acquisition: Lower the press to ensure good contact between the sample and the crystal.[15] Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, wipe the sample from the crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry.

Mass Spectrometry (MS): Fragmentation and Molecular Weight

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural clues from its fragmentation pattern.[16] EI is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to predictable bond cleavages.[17][18]

Predicted Fragmentation Pathway: The fragmentation of this compound is expected to follow pathways characteristic of aromatic aldehydes.[19]

-

Molecular Ion (M⁺): The initial ionization event forms the molecular ion radical cation, which should appear at an m/z corresponding to the molecular weight (160).

-

[M-H]⁺ Ion: A very common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical, leading to a stable acylium ion at m/z 159. This is often a prominent peak.

-

[M-CHO]⁺ Ion: The most significant fragmentation is the cleavage of the C-C bond between the ring and the carbonyl group, resulting in the loss of a formyl radical (•CHO). This yields the highly stable 3,4,5-trifluorophenyl cation at m/z 131, which is expected to be the base peak (most intense signal).

Mass Spectrometry Data Summary (Predicted)

| m/z (mass/charge) | Predicted Relative Intensity | Ion Formula | Identity |

| 160 | Moderate | [C₇H₃F₃O]⁺ | Molecular Ion (M⁺) |

| 159 | High | [C₇H₂F₃O]⁺ | [M-H]⁺ |

| 131 | 100% (Base Peak) | [C₆H₂F₃]⁺ | [M-CHO]⁺ (Trifluorophenyl cation) |

dot graph MS_Fragmentation { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: Predicted EI fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is volatilized by heating under high vacuum.[20]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[17] This causes ionization and subsequent fragmentation.

-

Mass Analysis: Accelerate the resulting positive ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[21]

Conclusion: A Unified Spectroscopic Portrait

The collective data from NMR, IR, and MS provides a self-validating and unambiguous confirmation of the structure of this compound.

-

MS establishes the correct molecular weight (160 amu) and confirms the presence of a benzaldehyde framework through the characteristic loss of the formyl group.

-

IR confirms the key functional groups: the aromatic aldehyde (C=O at ~1710 cm⁻¹, C-H at ~2860/2760 cm⁻¹) and the C-F bonds (strong absorptions ~1310-1220 cm⁻¹).

-

NMR provides the final, detailed map. ¹H NMR shows the correct number and type of protons. ¹³C NMR confirms the carbon skeleton and the electronic environment dictated by the substituents. Critically, ¹⁹F NMR validates the 3,4,5-substitution pattern with its characteristic two-signal (2F, 1F) triplet-doublet system.

Each technique provides a unique and essential layer of information. When synthesized, they form a robust and reliable analytical dossier, giving researchers and developers high confidence in the identity and purity of this important synthetic building block.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776954, this compound. Retrieved from [Link][2]

-

Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link][21]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Example Article]. Retrieved from [Link] (Simulated reference based on common data format in supplementary information)[5][6]

-

MIT Department of Chemistry. (n.d.). Experiment #2: Nuclear Magnetic Resonance. Retrieved from [Link][10]

-

University of Illinois, School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link][20]

-

Agilent Technologies. (n.d.). ATR-FTIR Sample Measurements. Retrieved from [Link][13]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link][16]

-

Bruker. (2019, November 26). ATR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link][14]

-

Virginia Tech, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link][15]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link][4]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link][18]

-

Wiley SpectraBase. (n.d.). This compound. Retrieved from [Link][12]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link][7]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link][8]

-

Charles University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][11]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 132123-54-7 [amp.chemicalbook.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. azom.com [azom.com]

- 8. colorado.edu [colorado.edu]

- 9. benchchem.com [benchchem.com]

- 10. web.mit.edu [web.mit.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. spectrabase.com [spectrabase.com]

- 13. agilent.com [agilent.com]

- 14. youtube.com [youtube.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. benchchem.com [benchchem.com]

- 20. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 21. bitesizebio.com [bitesizebio.com]

Solubility Profile of 3,4,5-Trifluorobenzaldehyde in Organic Solvents: A Guide for Drug Development Professionals

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

3,4,5-Trifluorobenzaldehyde is a key building block in modern medicinal chemistry and materials science, valued for its utility in synthesizing complex fluorinated molecules.[1] The strategic introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and screening workflows. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a framework for interpreting the resulting data.

Physicochemical Characteristics

A baseline understanding of the intrinsic properties of this compound is essential for predicting its behavior in solution.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₃O | [2][3] |

| Molecular Weight | 160.09 g/mol | [2][3] |

| Melting Point | 25.3 - 28 °C | [1][2][4] |

| Boiling Point | 174 °C (lit.) | [2] |

| Density | 1.42 g/mL at 25 °C (lit.) | [2] |

| Appearance | White to yellow powder or liquid after melting | [1][4] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[5] The structure of this compound presents a unique combination of polar and non-polar characteristics.

-

Polar Features : The aldehyde group (-CHO) is polar and can act as a hydrogen bond acceptor. This suggests potential solubility in polar solvents.

-

Non-Polar Features : The benzene ring is inherently non-polar and hydrophobic.

-

Influence of Fluorine : The three fluorine atoms are highly electronegative, creating strong C-F dipoles. However, the symmetrical arrangement of these atoms on the ring can lead to a partial cancellation of their dipole moments, reducing the overall molecular polarity compared to less symmetrically substituted analogues. Fluorine substitution is known to enhance solubility in various organic solvents.[1]

Based on these structural attributes, a qualitative prediction of solubility in common laboratory solvents can be made.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar aldehyde group and the C-F bonds without the competing energetic cost of disrupting a strong hydrogen-bonding network. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The aldehyde can accept hydrogen bonds from the solvent's hydroxyl group. However, the hydrophobic fluorinated ring may limit miscibility compared to polar aprotic solvents. |

| Non-Polar | Hexane, Heptane | Low | The significant polarity of the aldehyde group makes it incompatible with the weak van der Waals forces offered by aliphatic hydrocarbons. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute can participate in π-π stacking with the solvent, while the polar group may limit infinite solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity that can effectively solvate both the polar aldehyde and the fluorinated aromatic ring. |

| Aqueous | Water | Very Low | Despite the potential for hydrogen bonding, the hydrophobic nature of the trifluorophenyl ring dominates. A reported value is 2.2 g/L, confirming low solubility.[2][4] |

Standardized Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a robust and reproducible experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a compound.[6]

Experimental Workflow

The following diagram outlines the critical steps in the quantitative determination of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at 25 °C.

Materials:

-

This compound (>98% purity)[1]

-

HPLC-grade organic solvents

-

Scintillation vials or screw-cap tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm chemical-resistant syringe filters (e.g., PTFE)

-

Calibrated pipettes

-

Validated HPLC-UV system

Procedure:

-

Preparation of Saturated Solution : Add an excess amount of solid this compound (e.g., ~20-30 mg, ensuring solid remains after equilibration) to a glass vial.

-

Solvent Addition : Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Equilibration : Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate vigorously for at least 24 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation : Remove the vial from the shaker and let it stand for 1-2 hours to allow the solid to settle. Centrifuge the vial (e.g., at 5000 rpm for 10 minutes) to pellet the remaining solid.

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates. This filtered solution represents the saturated solution.

-

Dilution : Accurately perform a serial dilution of the saturated solution with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

-

Quantification : Analyze the diluted sample using a pre-validated HPLC-UV method as described in Section 4.

-

Calculation : Determine the concentration of the diluted sample from the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of aromatic aldehydes.[7]

Suggested HPLC-UV Method

-

Instrumentation : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[7]

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

-

Mobile Phase : A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid) is a common starting point for aromatic compounds.[7]

-

Example Gradient: Start at 60% Acetonitrile, ramp to 95% over 10 minutes.

-

-

Flow Rate : 1.0 mL/min.[7]

-

Column Temperature : 30 °C.[7]

-

Detection Wavelength : ~280 nm, corresponding to the absorbance maximum of the benzaldehyde chromophore.[7]

-

Injection Volume : 10 µL.[7]

Calibration

A calibration curve must be prepared using accurately weighed standards of this compound dissolved in the mobile phase. A typical concentration range might be 1-100 µg/mL. The curve is generated by plotting the peak area against the concentration, and a linear regression should yield a correlation coefficient (r²) > 0.995 for the method to be considered valid.

Data Presentation and Interpretation

Experimental results should be compiled into a clear, concise format to facilitate comparison across different solvent systems. The following table serves as a template for presenting the determined solubility data.

| Solvent | Solvent Class | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) |

| Dichloromethane | Chlorinated | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| Tetrahydrofuran | Polar Aprotic | Experimental Value | Calculated Value |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Toluene | Aromatic | Experimental Value | Calculated Value |

| Hexane | Non-Polar | Experimental Value | Calculated Value |

Safety and Handling Precautions

This compound is an irritant. Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

-

Hazards : Causes skin and serious eye irritation.[3][8] May be harmful if swallowed.[3][9]

-

Handling : Work in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[8] The compound is noted as being air-sensitive and should be stored under an inert atmosphere (e.g., Argon).[2]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[2]

Conclusion

While theoretical principles provide a valuable predictive framework, precise, quantitative solubility data for this compound must be determined empirically. The shake-flask method coupled with HPLC-UV analysis represents a robust and reliable approach for obtaining this critical information. The resulting data is indispensable for optimizing reaction conditions, developing effective purification strategies, and enabling advanced formulation and drug delivery studies, ultimately accelerating the research and development pipeline.

References

-

Univeristy of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 132123-54-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]

-

Wang, S., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2018). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. Retrieved from [Link]

-

Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 132123-54-7 [amp.chemicalbook.com]

- 3. This compound | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. chem.ws [chem.ws]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 132123-54-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

The Strategic deployment of 3,4,5-Trifluorobenzaldehyde in Modern Organic Synthesis: An In-depth Technical Guide

Foreword: The Rise of Fluorinated Building Blocks

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—have profound implications in the design of novel pharmaceuticals, advanced materials, and next-generation agrochemicals. Among the arsenal of fluorinated building blocks, 3,4,5-trifluorobenzaldehyde has emerged as a particularly versatile and powerful synthon. Its trifluorinated phenyl ring, coupled with the reactive aldehyde functionality, offers a gateway to a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of this compound as a pivotal building block, offering field-proven insights, detailed experimental protocols, and a thorough examination of its applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Signature

A comprehensive understanding of a building block's intrinsic properties is paramount for its effective utilization. This compound is a white to yellow crystalline solid or clear liquid after melting, characterized by the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃F₃O | [1][2] |

| Molecular Weight | 160.09 g/mol | [2] |

| Melting Point | 25.3 °C | [3] |

| Boiling Point | 174 °C (lit.) | [2] |

| Density | 1.42 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.482 (lit.) | [2] |

| CAS Number | 132123-54-7 | [1][2] |

The spectroscopic signature of this compound is crucial for reaction monitoring and product characterization. Key spectral data are summarized below:

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aldehydic proton and the aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, and the fluorinated aromatic carbons, showing characteristic C-F couplings. |

| ¹⁹F NMR | Signals in the typical range for aromatic fluorine atoms, providing information on the electronic environment of the ring. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde, and bands corresponding to the C-F bonds and the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the reactivity of its aldehyde group and the influence of the trifluorinated ring. The electron-withdrawing nature of the three fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) under certain conditions, although the aldehyde group's reactivity is more commonly exploited. Two of the most powerful transformations involving this building block are the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an active methylene compound with a carbonyl group.[4] With this compound, this reaction provides a straightforward route to a variety of functionalized alkenes, which are valuable precursors for pharmaceuticals and functional materials.

Causality Behind Experimental Choices:

-

Choice of Base: A weak base, such as piperidine or an amine salt, is typically employed to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[4]

-

Solvent Selection: The choice of solvent can influence reaction rates and product yields. Protic solvents like ethanol can facilitate proton transfer steps, while aprotic solvents may be used in certain cases.[5]

-

Reaction Temperature: Room temperature is often sufficient for the reaction to proceed to completion, reflecting the high reactivity of the aldehyde.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (E)-2-(3,4,5-trifluorobenzylidene)malononitrile, a versatile intermediate.

Diagrammatic Workflow:

Caption: Workflow for Knoevenagel Condensation.

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

-

To this stirred solution, add a catalytic amount of piperidine (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure (E)-2-(3,4,5-trifluorobenzylidene)malononitrile.

The Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction is an indispensable tool for the synthesis of alkenes with precise control over the double bond's location.[6] The reaction of this compound with a phosphorus ylide provides access to a wide range of stilbene and other vinyl derivatives.

Mechanistic Insight:

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate.[7] This intermediate then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.

Experimental Protocol: Synthesis of a 3,4,5-Trifluorostilbene Derivative

This protocol outlines the synthesis of (E)-1,2,3-trifluoro-5-(styryl)benzene.

Diagrammatic Workflow:

Caption: Workflow for the Wittig Reaction.

Step-by-Step Methodology:

-

Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise to generate the deep red-colored ylide.

-

After stirring for 30 minutes, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Applications in Key Industrial Sectors

The utility of this compound as a building block is demonstrated by its application in the synthesis of high-value molecules across various industries.

Medicinal Chemistry: Scaffolding for Bioactive Compounds

The 3,4,5-trifluorophenyl motif is increasingly found in drug candidates due to its ability to enhance binding affinity and improve pharmacokinetic profiles.[8][9]

-

Chalcones as Kinase Inhibitors: Chalcones derived from this compound have shown promise as inhibitors of various protein kinases, which are key targets in cancer therapy.[10][11] The trifluorinated ring can engage in favorable interactions within the kinase active site, leading to potent and selective inhibition.

-

Antiproliferative Agents: The incorporation of the 3,4,5-trimethoxyphenyl group, a bioisostere of the 3,4,5-trifluorophenyl group, into chalcone structures has been shown to yield compounds with significant antiproliferative activity against various cancer cell lines.[11]

Materials Science: Engineering Advanced Liquid Crystals

The polarity and shape of the 3,4,5-trifluorophenyl group make it an attractive component in the design of liquid crystalline materials.

-

Ferroelectric Liquid Crystals (FLCs): The introduction of fluorine atoms can significantly influence the dielectric anisotropy and mesomorphic properties of liquid crystals.[7] Schiff bases and other calamitic (rod-like) molecules derived from this compound are being investigated for their potential in ferroelectric liquid crystal displays, which offer fast switching times.[12] A patent describes the use of 2,3,4-trifluorobenzaldehyde as an intermediate for liquid crystal compounds.[2]

Agrochemicals: Enhancing Potency and Stability

Fluorinated compounds play a crucial role in modern agrochemicals, often leading to increased efficacy and metabolic stability.[13]

-

Fungicides and Herbicides: The 3,4,5-trifluorophenyl moiety can be incorporated into novel fungicide and herbicide candidates.[1] The fluorine atoms can block sites of metabolic degradation, leading to a longer-lasting effect in the field. The synthesis of fungicides containing 1,2,4-triazole and trifluoromethylpyrimidine moieties is an active area of research.[14]

Conclusion and Future Outlook

This compound has firmly established itself as a strategic building block in organic synthesis. Its predictable reactivity, coupled with the beneficial properties imparted by the trifluorinated ring, provides chemists with a powerful tool for the construction of complex and functional molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile synthon in their own synthetic endeavors. As the demand for sophisticated molecules in medicine, materials, and agriculture continues to grow, the importance of key building blocks like this compound is set to expand, paving the way for future innovations.

References

-

Chem-Impex. This compound. [Link]

-

Royal Society of Chemistry. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Link]

-

MDPI. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

-

ResearchGate. Recent developments in fluorine‐containing pesticides. [Link]

-

National Center for Biotechnology Information. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. [Link]

-

YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link]

-

MDPI. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. This compound. [Link]

-

SBQ. A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. [Link]

-

Web Pages. Wittig Reaction. [Link]

-

MDPI. Ferroelectric Liquid Crystals: Physics and Applications. [Link]

-

ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

-

Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

-

Indian Journal of Research in Pharmacy and Biotechnology. A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. [Link]

-

Frontiers. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]

- Google Patents. Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.

-

Wikipedia. Knoevenagel condensation. [Link]

-

ProQuest. Synthesis Involving Fluoroaromatic Benzaldehydes. [Link]

-

ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. [Link]

-

Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

-

National Center for Biotechnology Information. Applications of Fluorine in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

RSC Publishing. Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy. [Link]

-

ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

MDPI. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. [Link]

-

National Center for Biotechnology Information. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. [Link]

-

YouTube. Wittig Reaction Experiment Part 1, Prelab. [Link]

- Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

IBM Research. Synthesis and ferroelectric properties of laterally substituted fluoro liquid crystals derived from 4-mercaptobenzoic acid. [Link]

-

Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

-

ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

-

CHIMIA. Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. [Link]

-

Indian Academy of Sciences. Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. [Link]

-

YorkSpace. The Synthesis and Reactivity of Carbamoyl Fluorides. [Link]

-

Beilstein Journal of Organic Chemistry. Utilizing the σ-complex stability for quantifying reactivity in nucleophilic substitution of aromatic fluorides. [Link]

-

MDPI. Ferroelectric Smectic Liquid Crystals. [Link]

-

Supporting Information. 4. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3,4,5-三氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 9. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 10. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and ferroelectric properties of laterally substituted fluoro liquid crystals derived from 4-mercaptobenzoic acid for Liquid Crystals - IBM Research [research.ibm.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of 3,4,5-Trifluorobenzaldehyde's aldehyde group

An In-depth Technical Guide to the Reactivity of 3,4,5-Trifluorobenzaldehyde's Aldehyde Group

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in this compound. It is intended for researchers, scientists, and professionals in drug development and materials science. The document delves into the profound electronic influence of the trifluorinated phenyl ring, which significantly enhances the electrophilicity of the carbonyl carbon. This heightened reactivity is explored through detailed mechanistic discussions and field-proven protocols for several cornerstone reactions in organic synthesis, including Aldol (Claisen-Schmidt) and Knoevenagel condensations, the Wittig reaction, reductive amination, and the Perkin reaction. By explaining the causality behind experimental choices and providing self-validating, step-by-step methodologies, this guide serves as a practical resource for leveraging the unique chemical properties of this versatile building block.

Introduction: The Impact of Fluorine on Carbonyl Chemistry

This compound is a pivotal building block in modern organic synthesis, particularly valued in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the unique electronic properties conferred by the three fluorine atoms on the aromatic ring. Fluorine, being the most electronegative element, imparts a strong inductive electron-withdrawing effect, which dramatically alters the electron density distribution across the molecule. This guide focuses specifically on how these electronic perturbations activate the aldehyde group, rendering it exceptionally susceptible to nucleophilic attack and a highly efficient substrate in a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding the principles of this reactivity allows chemists to strategically design synthetic routes to complex, highly functionalized molecules.[1]

The Electronic Landscape: Why Trifluorination Dictates Reactivity

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In this compound, the three fluorine atoms positioned on the phenyl ring are the primary determinants of this property. Their influence is a composite of two opposing electronic effects:

-

Inductive Effect (-I): Fluorine's extreme electronegativity causes a strong pull of electron density away from the aromatic ring through the sigma bonds. This electron withdrawal is relayed to the aldehyde group, significantly depleting electron density at the carbonyl carbon. This makes the carbon atom more electron-deficient (more positive) and, therefore, a much more attractive target for nucleophiles.

-

Resonance Effect (+R): The lone pairs on the fluorine atoms can, in principle, donate electron density to the aromatic ring via resonance. However, for halogens, the inductive effect overwhelmingly dominates the resonance effect in influencing the reactivity of a directly attached carbonyl group.[2]

The net result is a powerful activation of the aldehyde. The carbonyl carbon of this compound is substantially more electrophilic than that of unsubstituted benzaldehyde, leading to faster reaction rates and often enabling reactions that are sluggish with less activated aldehydes.

Caption: Dominant inductive vs. minor resonance effects in this compound.

Enhanced Reactivity in Key Synthetic Transformations

The heightened electrophilicity of this compound makes it an ideal substrate for a range of nucleophilic addition reactions.[3][4] The initial attack by a nucleophile on the carbonyl carbon is often the rate-determining step, and the electron-deficient nature of this aldehyde accelerates this process significantly.

Caption: Generalized workflow for nucleophilic addition to the aldehyde.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, malononitrile), typically catalyzed by a weak base.[5][6] The strong electrophilicity of this compound drives the initial nucleophilic attack by the enolate of the active methylene compound, leading to high yields of the corresponding α,β-unsaturated product.

Caption: Key steps of the Knoevenagel condensation mechanism.

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent like ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).

-

Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours.

-

Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by vacuum filtration. If it remains in solution, the solvent can be removed under reduced pressure.

-

Purification: Wash the collected solid with cold ethanol or water to remove residual catalyst and starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).[7]

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[8][9] The reaction proceeds via a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The electron-deficient nature of this compound ensures a rapid and efficient initial cycloaddition step.

Experimental Protocol: Wittig Olefination

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add a strong base, such as n-butyllithium (1.05 eq), dropwise. The formation of the ylide is indicated by a distinct color change (often to deep orange or red). Stir at 0 °C for 1 hour.[10]

-

Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor for completion by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer to a separatory funnel and extract with ethyl acetate.[10]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired alkene.[10][11]

Caption: Step-by-step workflow for a typical Wittig reaction.

Reductive Amination

Reductive amination is a highly versatile method for forming C-N bonds, proceeding in two stages: the formation of an imine (or iminium ion) followed by its reduction to an amine.[12] The initial nucleophilic attack of the amine on the aldehyde to form a hemiaminal, which then dehydrates to the imine, is the critical first step. The enhanced electrophilicity of this compound greatly facilitates this imine formation, making it an excellent substrate for this transformation.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or ethyl acetate, add the desired primary or secondary amine (1.1 eq).[13]

-

Reducing Agent: Add a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq), portion-wise to the mixture. This reagent is selective for the iminium ion over the aldehyde, allowing for a one-pot procedure.

-

Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13]

-

Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude amine can be purified by flash column chromatography.[13]

Perkin Reaction

The Perkin reaction produces an α,β-unsaturated aromatic acid from the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[14][15][16] The reaction is initiated by the formation of an enolate from the anhydride, which then acts as the nucleophile. The highly electrophilic carbonyl of this compound readily accepts this nucleophilic attack, making it a suitable substrate for synthesizing trifluorinated cinnamic acid derivatives.

Experimental Protocol: Perkin Reaction

-

Reaction Setup: In a flask equipped with a reflux condenser, combine this compound (1.0 eq), acetic anhydride (2.5 eq), and anhydrous potassium acetate (1.0 eq).

-

Reaction: Heat the mixture to a high temperature (typically 170-180 °C) and maintain under reflux for 4-6 hours.[17]

-

Work-up: Cool the reaction mixture and add water. The product, a trifluorocinnamic acid derivative, will often precipitate.

-

Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol/water, to yield the pure α,β-unsaturated acid.

Quantitative Data and Comparative Analysis

The enhanced reactivity of this compound is best illustrated by comparing its performance against less-activated aldehydes under standardized conditions.

| Reaction | Substrate | Typical Conditions | Relative Reactivity/Yield | Causality |

| Knoevenagel | Benzaldehyde | Piperidine, EtOH, 80°C, 4h | Moderate | Standard electrophilicity. |

| 4-Fluorobenzaldehyde | Piperidine, EtOH, 80°C, 2h | High | Single fluorine provides moderate inductive withdrawal. | |

| This compound | Piperidine, EtOH, 80°C, <1h | Very High | Three fluorine atoms provide strong inductive activation. | |

| Reductive Amination | Benzaldehyde | NaBH(OAc)₃, DCE, 24h | Good | Baseline reactivity for imine formation. |

| 4-Fluorobenzaldehyde | NaBH(OAc)₃, DCE, 12h | Very Good | Faster imine formation due to increased electrophilicity. | |

| This compound | NaBH(OAc)₃, DCE, 6h | Excellent | Rapid imine formation due to highly activated carbonyl. |

Note: Relative reactivities and times are illustrative and based on established principles of electronic effects. Actual results may vary based on specific substrates and precise conditions.

Conclusion

The three fluorine atoms on the aromatic ring of this compound are not mere spectators; they are powerful activators that define the compound's chemical personality. Through a dominant electron-withdrawing inductive effect, they render the aldehyde's carbonyl carbon highly electrophilic. This intrinsic property translates into enhanced reactivity, faster reaction times, and often higher yields in a multitude of essential synthetic transformations, including condensations, olefinations, and aminations. For the medicinal chemist or materials scientist, this predictable and potent reactivity makes this compound a superior building block for the efficient and strategic construction of complex, high-value molecules.

References

- Effect of substitution on the electronic spectra of benzaldehyde. BHU Digital Library.

-

This compound | C7H3F3O | CID 2776954 . PubChem. Available at: [Link]

-

The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations . Chemical Society Reviews (RSC Publishing). DOI:10.1039/C6CS00351F. Available at: [Link]

-

The Dark Side of Fluorine . ACS Medicinal Chemistry Letters. Available at: [Link]

-

Knoevenagel condensation . Wikipedia. Available at: [Link]

- Perkin Reaction.

-

Perkin reaction . Wikipedia. Available at: [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena . ResearchGate. Available at: [Link]

-

Perkin Reaction . J&K Scientific LLC. Available at: [Link]

-

Wittig Reaction . Chemistry LibreTexts. Available at: [Link]

-

Perkin Reaction Mechanism . BYJU'S. Available at: [Link]

-

A Concise Introduction of Perkin Reaction . Longdom Publishing. Available at: [https://www.longdom.org/open-access/a-concise-introduction-of-perkin-reaction-2 organic-chemistry-1000114.pdf]([Link] organic-chemistry-1000114.pdf)

- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry.

-

Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals . Oriental Journal of Chemistry. Available at: [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase . National Institutes of Health (NIH). Available at: [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites . MDPI. Available at: [Link]

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes . Pure. Available at: [Link]

- The WITTIG REACTION With CHEMILUMINESCENCE!.

- Nucleophilic Addition to the Carbonyl Group I.

-

Aldehyde not reacting in reductive amination reaction, thoughts? . ResearchGate. Available at: [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction . Science and Education Publishing. Available at: [Link]

-

Wittig Reaction . Web Pages. Available at: [Link]

-

Design and Synthesis of Novel FKBP Inhibitors . ElectronicsAndBooks. Available at: [Link]

-

Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave . YouTube. Available at: [Link]

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors . MDPI. Available at: [Link]

-

The Aldol Condensation . Magritek. Available at: [Link]

-

Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF . YouTube. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. LON-CAPA NucleophilicAdditionI [s10.lite.msu.edu]

- 4. youtube.com [youtube.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]

- 7. pure.tue.nl [pure.tue.nl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. benchchem.com [benchchem.com]

- 11. sciepub.com [sciepub.com]

- 12. youtube.com [youtube.com]

- 13. rsc.org [rsc.org]

- 14. Perkin reaction - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]